1-Dodecyl-1'-methyl-4,4'-bipyridin-1-ium
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Overview
Description
1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium is a chemical compound with the molecular formula C23H36N2+2 and a molecular weight of 340.54534. It is a derivative of bipyridinium, a class of compounds known for their electrochemical properties and applications in various fields, including supramolecular chemistry and materials science .
Preparation Methods
The synthesis of 1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium typically involves the Zincke reaction, which is a cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts . The reaction is carried out in ethanol at reflux temperature with vigorous stirring for two days . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation and Reduction: The compound exhibits reversible one- and two-electron reductions, which are accompanied by dramatic changes in UV-vis absorption spectra.
Substitution Reactions: The bipyridinium core can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include electron-rich aromatic diamines and 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts . The major products formed from these reactions are conjugated oligomers and polymers containing bipyridinium units .
Scientific Research Applications
1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium involves its electrochemical properties. The compound undergoes reversible one- and two-electron reductions, which lead to changes in its electronic absorption spectra . These changes are harnessed in various applications, such as electrochromic devices and biosensors .
Comparison with Similar Compounds
1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium is unique among bipyridinium derivatives due to its long alkyl chain, which imparts distinct physical and chemical properties. Similar compounds include:
4,4’-Bipyridinium: The parent compound, which lacks the dodecyl and methyl substituents.
1-Methyl-4,4’-bipyridinium: A derivative with a methyl group but without the dodecyl chain.
1-Dodecyl-4,4’-bipyridinium: A derivative with a dodecyl chain but without the methyl group.
These similar compounds share the bipyridinium core but differ in their substituents, leading to variations in their electrochemical properties and applications .
Properties
CAS No. |
73447-10-6 |
---|---|
Molecular Formula |
C23H36N2+2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C23H36N2/c1-3-4-5-6-7-8-9-10-11-12-17-25-20-15-23(16-21-25)22-13-18-24(2)19-14-22/h13-16,18-21H,3-12,17H2,1-2H3/q+2 |
InChI Key |
SSQYOJXSIAZTQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C |
Origin of Product |
United States |
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